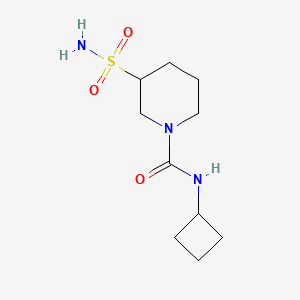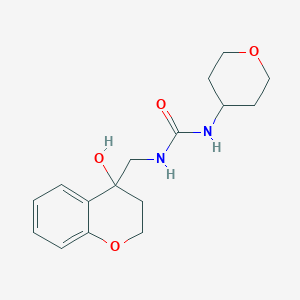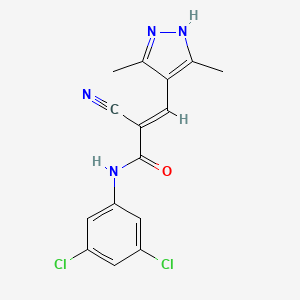
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H12Cl2N4O and its molecular weight is 335.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Material Properties
A study focused on the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups, demonstrating the compound's utility in creating materials with specific chemical and thermal properties. These polymers were found to be soluble in various organic solvents and exhibited high thermal stability, indicating potential applications in high-performance materials and engineering (Kim et al., 2016).
Antitumor Activity and Drug Design
Several studies have explored the antitumor activities of compounds derived from or related to "(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide." For instance, novel pyrimidiopyrazole derivatives were synthesized and showed outstanding in vitro antitumor activity against the HepG2 cell line. This research highlights the compound's role in the development of new anticancer agents through molecular docking and DFT studies (Fahim et al., 2019).
Heterocyclic Chemistry and Synthetic Applications
The compound has been utilized as a precursor or intermediate in the synthesis of a wide array of heterocyclic compounds. These studies involve the creation of pyrazoles, pyrimidines, pyridines, and other heterocycles, showcasing the compound's versatility in organic synthesis and the development of molecules with potential pharmaceutical applications. For example, the utility of enaminonitriles in heterocyclic synthesis was demonstrated through the creation of new pyrazole, pyridine, and pyrimidine derivatives, opening avenues for the development of novel therapeutic agents (Fadda et al., 2012).
Antimicrobial and Biological Activity
Research into the antimicrobial properties of heterocycles incorporating the pyrazol-4-yl moiety reveals potential applications in addressing microbial resistance. Compounds derived from this chemical structure have been evaluated for their antimicrobial activities, indicating the importance of such compounds in the development of new antimicrobial agents (Bondock et al., 2008).
properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-8-14(9(2)21-20-8)3-10(7-18)15(22)19-13-5-11(16)4-12(17)6-13/h3-6H,1-2H3,(H,19,22)(H,20,21)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOZZTMLJNJIDR-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


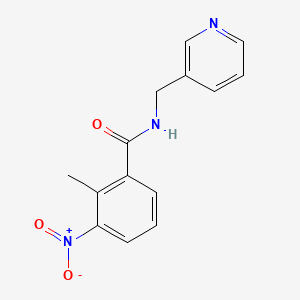
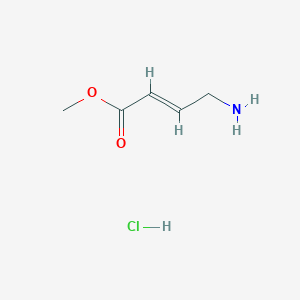
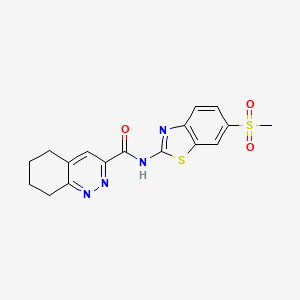
![(2E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2869846.png)

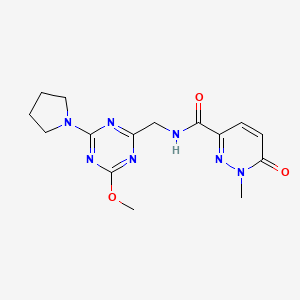
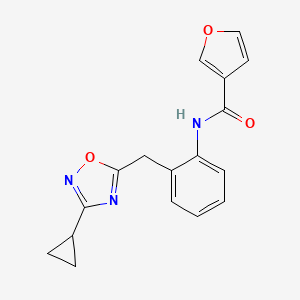

![isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B2869854.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide](/img/structure/B2869858.png)
